molecular formula C10H6N2O6 B12507365 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoicacid

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoicacid

Cat. No.: B12507365
M. Wt: 250.16 g/mol
InChI Key: XDDDOLQEZBJWFZ-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid (IUPAC: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid) is a cyanoacrylic acid derivative characterized by a nitro-substituted catechol moiety (3,4-dihydroxy-5-nitrophenyl) and a carboxylic acid functional group. Its molecular formula is C₁₀H₆N₂O₆, with a molecular weight of 250.16 g/mol and CAS number 160391-70-8 . This compound is primarily recognized as Entacapone Impurity F, a degradation product or synthetic byproduct of the antiparkinsonian drug Entacapone . Its structure features:

  • A conjugated α,β-unsaturated cyanoacrylic acid backbone.
  • A 3,4-dihydroxy-5-nitrophenyl group, enabling strong hydrogen bonding via hydroxyl and nitro groups .
  • High polarity due to the carboxylic acid and phenolic hydroxyl groups, influencing solubility and crystallinity .

Properties

IUPAC Name

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Entacapone Series

The compound shares structural homology with Entacapone and its related impurities, differing primarily in functional group substitutions (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Role/Application
Target Compound Carboxylic acid, cyano, nitro, dihydroxy C₁₀H₆N₂O₆ 250.16 Entacapone Impurity F
Entacapone N,N-Diethylamide, cyano, nitro, dihydroxy C₁₄H₁₅N₃O₅ 305.29 COMT inhibitor drug
Entacapone Impurity G N-Methylamide, cyano, nitro, dihydroxy C₁₁H₉N₃O₅ 263.21 Synthetic impurity
Entacapone Impurity I Propyl ester, cyano, nitro, dihydroxy C₁₃H₁₂N₂O₆ 292.25 Esterified degradation product
2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid Methoxy, nitro, carboxylic acid C₁₂H₁₀N₂O₇ 294.22 Research compound
Key Observations :

Functional Group Impact: Carboxylic Acid vs. Amides: The target compound’s carboxylic acid group increases polarity and hydrogen-bonding capacity compared to Entacapone’s N,N-diethylamide and Impurity G’s N-methylamide. This reduces lipid solubility, making it less likely to cross biological membranes than the amide derivatives .

Hydrogen Bonding and Crystallinity: The 3,4-dihydroxy (catechol) and nitro groups in the target compound facilitate robust hydrogen-bonding networks, as demonstrated in graph-set analyses of similar nitro-catechol derivatives . Entacapone’s amide group introduces additional hydrogen-bond donors (N–H), but steric hindrance from diethyl substituents may limit crystal packing efficiency .

Synthetic and Degradation Pathways: The target compound is likely formed via hydrolysis of Entacapone’s amide bond under acidic or enzymatic conditions, whereas Impurity I arises from esterification side reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Entacapone 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid
Solubility High (polar solvents) Moderate (DMSO) Low (non-polar solvents)
Melting Point Not reported 161–163°C Not reported
Stability Prone to decarboxylation Stable under storage Likely stable due to methoxy protection
  • Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to Entacapone’s amide and the methoxy-substituted analog .
  • Stability : Nitro and hydroxyl groups in the target compound may predispose it to oxidative degradation or photolytic decomposition, whereas methoxy groups in the dimethoxy analog improve stability .

Pharmacological Relevance

  • Entacapone : As a catechol-O-methyltransferase (COMT) inhibitor, it extends the efficacy of levodopa in Parkinson’s disease by blocking peripheral metabolism . Its amide structure optimizes bioavailability and metabolic resistance.
  • Target Compound : Lacks therapeutic utility due to high polarity and rapid clearance but serves as a critical quality control marker in Entacapone manufacturing .
  • Methoxy Analog: The dimethoxy-nitro substitution in 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid may reduce hydrogen bonding, altering bioactivity compared to the catechol-containing derivatives .

Biological Activity

2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, commonly referred to as a derivative of phenolic compounds, is notable for its unique structural attributes that confer significant biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula C10H6N2O6C_{10}H_{6}N_{2}O_{6} and a molecular weight of approximately 250.17 g/mol. Its structure includes a cyano group, two hydroxyl groups, and a nitro group attached to a phenyl ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is primarily attributed to its functional groups:

  • Hydroxyl Groups : These groups can participate in redox reactions, influencing cellular processes and signaling pathways.
  • Nitro Group : This moiety can undergo reduction in biological systems, potentially leading to the generation of reactive nitrogen species that may affect cell viability and function.
  • Cyano Group : The cyano group may interact with nucleophilic sites in proteins and nucleic acids, potentially altering their structure and function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting its utility in cancer therapeutics .

Antioxidant Activity

A study conducted by demonstrated that 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid showed significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

Antimicrobial Efficacy

In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Cytotoxicity Studies

A cytotoxicity assay performed on various cancer cell lines revealed that 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaBiological Activity
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acidC10H6N2O6Antioxidant, Antimicrobial, Cytotoxic
CurcuminC21H20O6Antioxidant, Anti-inflammatory
ResveratrolC14H12O3Antioxidant, Cardioprotective

This table illustrates that while other compounds like curcumin and resveratrol also possess antioxidant properties, the specific combination of functionalities in 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid may provide distinct therapeutic avenues.

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